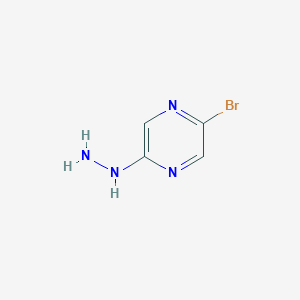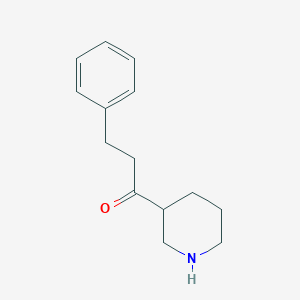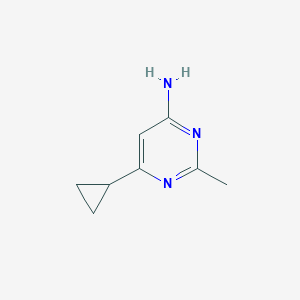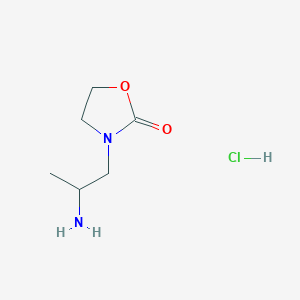
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride
説明
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride (3-APO) is an organic compound that is used in a variety of scientific and medical applications. It is a member of the oxazolidinone family, which is a type of heterocyclic compound that has a five-membered ring. 3-APO is a white crystalline solid with a molecular weight of 190.6 g/mol and a melting point of 132-133°C. It is soluble in water and other polar solvents, and is stable under normal laboratory conditions.
科学的研究の応用
Synthesis and Applications in Organic Chemistry 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride, as a derivative of the oxazolidin-2-one nucleus, is recognized for its versatility in synthetic organic chemistry and medicinal chemistry. The oxazolidin-2-one ring serves as a cyclic carbamate skeleton, rare in natural products but widely utilized in synthetic organic chemistry for its enantioselectivity capabilities in asymmetric synthesis. This compound is instrumental in the construction of chiral molecules and serves as protective groups for 1,2-aminoalcohols. Its significance is underscored by the development of Linezolid, an antibacterial drug, highlighting its pharmaceutical applications (Zappia et al., 2007).
Innovations in Antibacterial Agents Further research has identified 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride as a precursor in the synthesis of novel antibacterial agents. These agents, derived from the oxazolidinone class, have shown potent activity against multidrug-resistant gram-positive bacterial infections, offering a new avenue for addressing bacterial resistance. The development of such compounds underscores the critical role of oxazolidin-2-one derivatives in the creation of new antibacterial therapies (Brickner et al., 1996).
Advancements in Catalytic Systems The compound's utility extends into catalysis, with research demonstrating its role in environmentally friendly catalytic systems for the synthesis of oxazolidinones and α-hydroxyl ketones from propargyl alcohols, 2-aminoethanols, and CO2. Such advancements not only broaden the applications of this compound in synthetic chemistry but also contribute to the development of greener chemical processes (Du et al., 2021).
Enzymatic Synthesis Innovations The versatility of 3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride is further illustrated by its use in enzymatic synthesis processes. Innovations in biocatalysis have leveraged this compound for the synthesis of oxazolidin-2-one derivatives, demonstrating its importance in the development of sustainable and efficient chemical syntheses (Yadav & Pawar, 2014).
特性
IUPAC Name |
3-(2-aminopropyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-5(7)4-8-2-3-10-6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNFDDUWPZUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




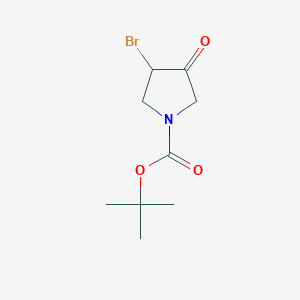
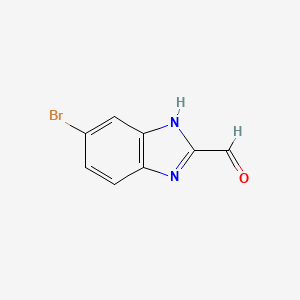
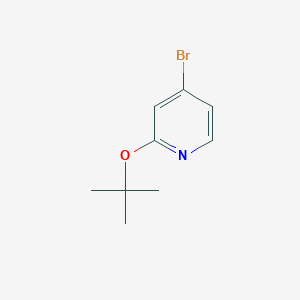


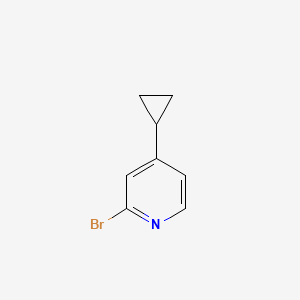
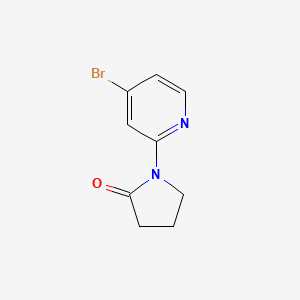

![6-Bromo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1520238.png)
